8-Chloro-2-methylimidazo[1,2-a]pyridine
Overview
Description
8-Chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features and biological activities . The presence of a chlorine atom at the 8th position and a methyl group at the 2nd position enhances its chemical reactivity and potential for various applications.
Mechanism of Action
Target of Action
8-Chloro-2-methylimidazo[1,2-a]pyridine is primarily targeted against tuberculosis (TB) pathogens . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The compound interacts with its targets by inhibiting the growth of the TB pathogens. The exact mode of action is still under investigation, but it is known that the compound’s potency against extracellular and intracellular Mtb is significantly improved with good microsomal stability .
Biochemical Pathways
It is known that the compound plays a role in the direct functionalization of imidazo[1,2-a]pyridines, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It has been reported that the compound displays pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of TB pathogen growth. In an acute TB mouse model, treatment with the compound resulted in a significant reduction of bacterial load .
Biochemical Analysis
Biochemical Properties
8-Chloro-2-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, including those involved in cell proliferation and apoptosis . Additionally, this compound has been observed to alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its accumulation and overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Its localization to other organelles, such as mitochondria, can also influence cellular metabolism and energy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methylimidazo[1,2-a]pyridine can be achieved through several methods, including:
Condensation Reactions: This involves the reaction of 2-chloropyridine with 2-methylimidazole under acidic conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-chloropyridine with 2-methylimidazole in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products Formed
N-oxides: Formed through oxidation reactions.
Dechlorinated or Demethylated Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
8-Chloro-2-methylimidazo[1,2-a]pyridine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for treating tuberculosis and other infectious diseases.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Material Science: Due to its unique structural properties, it is used in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
8-Chloro-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has similar structural features but with an ethyl group instead of a methyl group at the 2nd position.
2-Methylimidazo[1,2-a]pyridine: This compound lacks the chlorine atom at the 8th position, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and potential for various applications .
Properties
IUPAC Name |
8-chloro-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIKCSGMQBOHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717195 | |
Record name | 8-Chloro-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173159-42-7 | |
Record name | 8-Chloro-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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